2-bromo-5,6-dimethyl-1,3-benzothiazole
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Overview
Description
2-Bromo-5,6-dimethyl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a fused ring structure. This particular compound is characterized by the presence of bromine and two methyl groups attached to the benzothiazole core, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5,6-dimethyl-1,3-benzothiazole typically involves the bromination of 5,6-dimethyl-1,3-benzothiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the efficiency of the bromination process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to yield the corresponding benzothiazoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in coupling reactions under inert atmospheres.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
2-Bromo-5,6-dimethyl-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-bromo-5,6-dimethyl-1,3-benzothiazole exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The presence of the bromine atom and methyl groups can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
2-Bromo-1,3-benzothiazole: Lacks the methyl groups, making it less sterically hindered and potentially less selective in certain reactions.
5,6-Dimethyl-1,3-benzothiazole: Lacks the bromine atom, which may reduce its reactivity in substitution and coupling reactions.
2-Chloro-5,6-dimethyl-1,3-benzothiazole: Similar structure but with chlorine instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness: 2-Bromo-5,6-dimethyl-1,3-benzothiazole is unique due to the combined presence of bromine and methyl groups, which confer specific reactivity patterns and steric properties. This makes it a versatile intermediate in organic synthesis, with applications that may not be as efficiently achieved with its analogs.
Properties
IUPAC Name |
2-bromo-5,6-dimethyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMJJBGLVGYOJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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